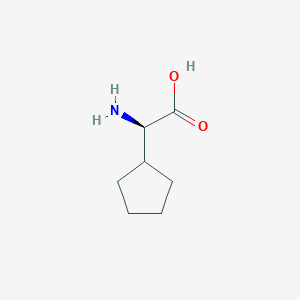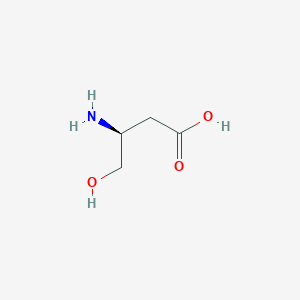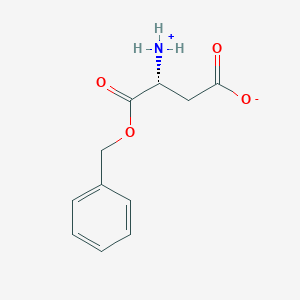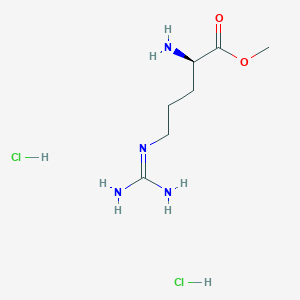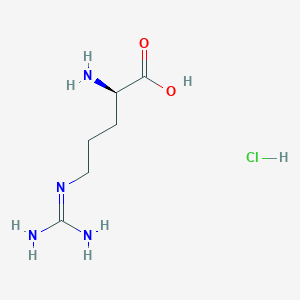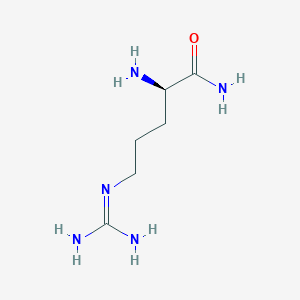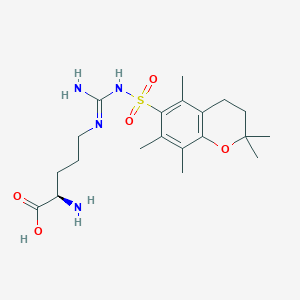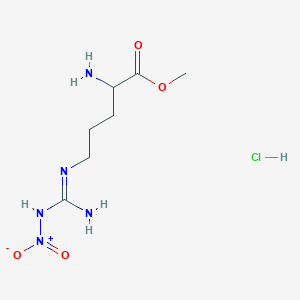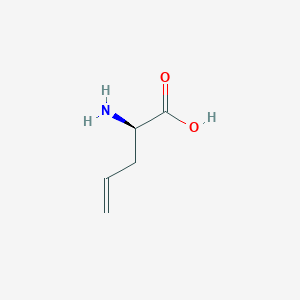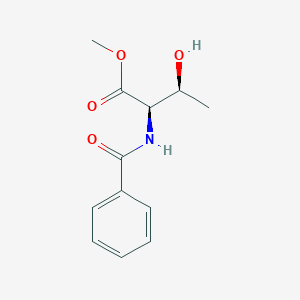
H-Asp-OMe
Overview
Description
H-Asp-OMe, also known as an aspartic acid derivative, is a compound used for research . It is recognized to be beneficial as an ergogenic dietary substance . It influences the secretion of anabolic hormones, supplies fuel during exercise, improves mental performance during stress-related tasks, and prevents exercise-induced muscle damage .
Synthesis Analysis
The synthesis of H-Asp-OMe involves several steps. A titanium tetrachloride-based methodology has been used for the synthesis of dipeptides . The reaction of N-protected amino acids with amino acid methyl esters in pyridine and in the presence of TiCl4 furnished the corresponding dipeptides with high yields and diastereoselectivity . Another method involves the use of calcium (II) iodide as a protective agent for the Fmoc protecting group .
Molecular Structure Analysis
The molecular weight of H-Asp-OMe is 147.13, and its formula is C5H9NO4 . The structure of H-Asp-OMe is complex and involves several functional groups .
Chemical Reactions Analysis
The isomerization of aspartic acid proceeds through the formation of a cyclic succinimide intermediate . Four types of Asp variants (L-Asp, D-Asp, L-isoAsp, and D-isoAsp), as well as L- and D-succinimide intermediates (Asu), have been reported as the products of Asp isomerization .
Physical And Chemical Properties Analysis
H-Asp-OMe is a solid substance with a white to off-white color . It has a molecular weight of 147.13 and a formula of C5H9NO4 . The density of H-Asp-OMe is 1.299 g/cm3, and it has a boiling point of 272.7±30.0 °C at 760 mmHg . Its melting point is 186ºC .
Scientific Research Applications
Aspartame Production
H-Asp-OMe is utilized in a novel route for aspartame production, combining enzymatic and chemical processes. This involves the enzymatic production of Asp-(OMe)-Phe from Asp-(OMe)2 and Phe, followed by chemical transformation to Asp-Phe-OMe · HCl .
Enzymatic Synthesis of Peptides
Extractant Agent for Amino Acids
Derivatives from calix[6]arene, homooxacalix3arene, and homoazacalix3arene, which involve H-Asp-OMe, are used as extractant agents for amino acids from aqueous extracts .
Mechanism of Action
Target of Action
H-Asp-OMe, an aspartic acid derivative, is primarily targeted towards the secretion of anabolic hormones . These hormones play a crucial role in muscle growth and repair, making them essential for physical performance and recovery.
Mode of Action
H-Asp-OMe interacts with its targets by influencing the secretion of anabolic hormones . It also helps supply fuel during exercise and enhances mental performance during stress-related tasks . This compound is recognized for its ability to prevent exercise-induced muscle damage .
Biochemical Pathways
These include the secretion of anabolic hormones, which are crucial for muscle growth and repair .
Result of Action
The primary result of H-Asp-OMe’s action is the prevention of exercise-induced muscle damage . By influencing the secretion of anabolic hormones and supplying fuel during exercise, H-Asp-OMe helps enhance physical performance and recovery .
Safety and Hazards
Future Directions
The future directions of H-Asp-OMe could involve its use in the development of new cancer treatments through the development of highly selective small molecules that target a specific genetic abnormality responsible for the disease . Another potential direction could be the development of a novel route for aspartame production based on the newfound enzymatic production of Asp-(OMe)-Phe from Asp-(OMe)2 and Phe by AET .
properties
IUPAC Name |
(3S)-3-amino-4-methoxy-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-10-5(9)3(6)2-4(7)8/h3H,2,6H2,1H3,(H,7,8)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWBMHIMADRNIK-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426394 | |
| Record name | H-Asp-OMe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Asp-OMe | |
CAS RN |
17812-32-7 | |
| Record name | Methyl L-aspartate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17812-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | H-Asp-OMe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Aspartic acid, 1-methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of H-Asp-OMe in peptide chemistry?
A1: H-Asp-OMe serves as a valuable building block in peptide synthesis. It contains a protected carboxylic acid group (methyl ester) at the α-carbon, allowing for selective peptide bond formation. This selectivity is crucial when synthesizing peptides containing aspartic acid, as it prevents unwanted side reactions.
Q2: How is H-Asp-OMe employed in the enzymatic synthesis of CCK-4, a fragment of the gastrin hormone?
A2: Researchers successfully synthesized a CCK-4 tripeptide derivative (Phac-Met-Asp(OMe)-Phe-NH2) using H-Asp-OMe [, , ]. The process involves a three-step enzymatic approach:
- Coupling: α-Chymotrypsin catalyzes the formation of a peptide bond between Phac-Met-OCam and H-Asp(OMe)2 in a low water environment [, , ].
- Selective Hydrolysis: Papain selectively hydrolyzes the α-methyl ester of the resulting dipeptide, Phac-Met-Asp(OMe)2, leaving the β-methyl ester intact [, ].
- Final Coupling: Thermolysin facilitates the coupling of the resulting Phac-Met-Asp(OMe)-OH with H-Phe-NH2 to yield the target tripeptide [, ].
Q3: What are the advantages of using enzymatic synthesis with H-Asp-OMe over traditional chemical methods?
A3: Enzymatic synthesis offers several benefits over chemical methods in peptide synthesis:
Q4: Are there any challenges associated with using H-Asp-OMe in enzymatic peptide synthesis?
A4: While advantageous, using H-Asp-OMe presents some challenges:
- Solubility: H-Asp-OMe may exhibit limited solubility in aqueous solutions, often necessitating the use of organic co-solvents or alternative reaction media, impacting enzyme activity [].
- Enzyme Specificity: Not all enzymes can efficiently utilize H-Asp-OMe as a substrate. Careful selection and optimization of the enzyme are crucial for successful synthesis [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




